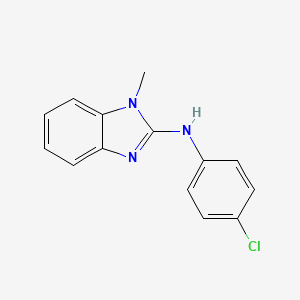
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 4-chlorophenyl group and a methyl group. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE typically involves the condensation of o-phenylenediamine with 4-chlorobenzaldehyde, followed by cyclization and methylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For instance, polyphosphoric acid or sulfuric acid can be used as catalysts in the cyclization step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound’s quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiproliferative activities.
Medicine: Investigated for its potential use as an antitubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE involves its interaction with specific molecular targets. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with the bacterial cell wall synthesis. The compound’s molecular targets include enzymes and receptors involved in critical biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide: Shares a similar benzimidazole core structure.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: Exhibits similar biological activities.
Uniqueness
N-(4-CHLOROPHENYL)-N-(1-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12ClN3 |
|---|---|
Poids moléculaire |
257.72 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-1-methylbenzimidazol-2-amine |
InChI |
InChI=1S/C14H12ClN3/c1-18-13-5-3-2-4-12(13)17-14(18)16-11-8-6-10(15)7-9-11/h2-9H,1H3,(H,16,17) |
Clé InChI |
MUPUCSNAOIHGPJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


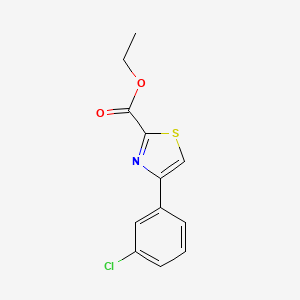
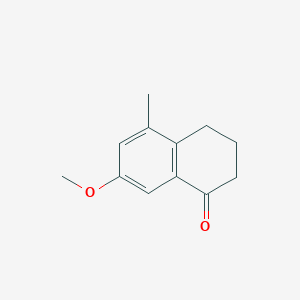
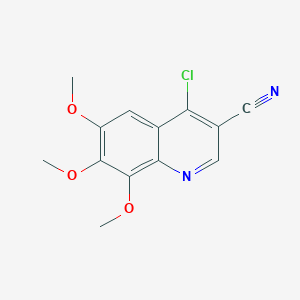
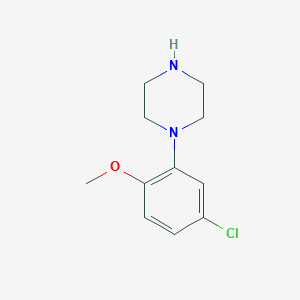
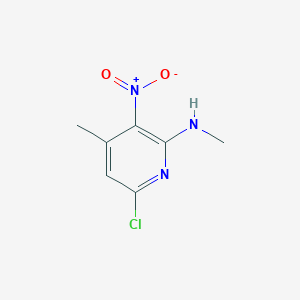
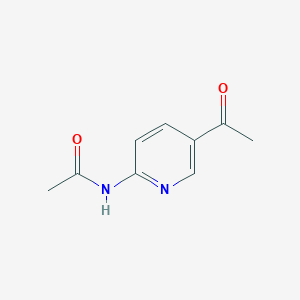
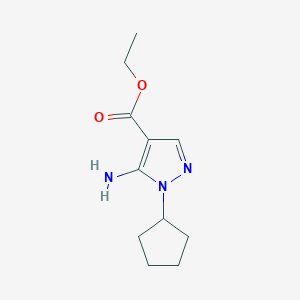
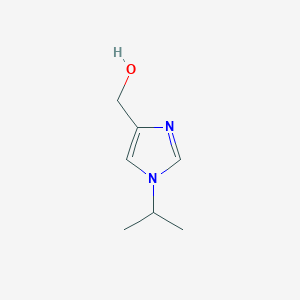
![Ethyl 7-nitro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B8781196.png)
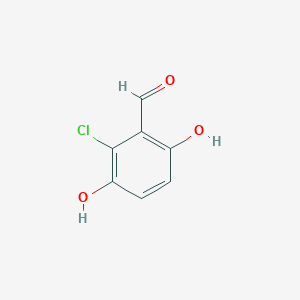
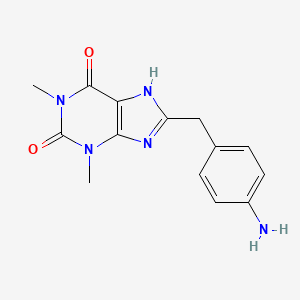
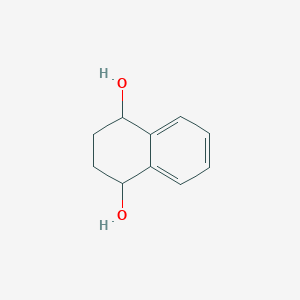
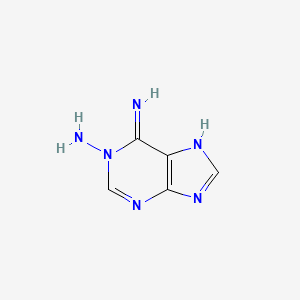
![5-Bromo-1-trityl-1H-benzo[D][1,2,3]triazole](/img/structure/B8781234.png)
